2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide
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Overview
Description
2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide is a chemical compound with a unique structure that includes a chloro group, a cyanopropyl group, and an ethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide typically involves the reaction of 2-chloroacetamide with 1-cyanopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyanopropyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ethylacetamide group can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Reduction Reactions: Amines derived from the reduction of the cyanopropyl group.
Oxidation Reactions: Carboxylic acids formed from the oxidation of the ethylacetamide group.
Scientific Research Applications
2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The cyanopropyl group may interact with cellular receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(1-cyclopropyl)-N-ethylacetamide
- 2-Chloro-N-(1-cyanopropyl)-6-methoxypyridine-4-carboxamide
- 2-Chloro-N-(1-cyanopropyl)-N-phenylacetamide
Uniqueness
2-Chloro-N-(1-cyanopropyl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61555-48-4 |
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Molecular Formula |
C8H13ClN2O |
Molecular Weight |
188.65 g/mol |
IUPAC Name |
2-chloro-N-(1-cyanopropyl)-N-ethylacetamide |
InChI |
InChI=1S/C8H13ClN2O/c1-3-7(6-10)11(4-2)8(12)5-9/h7H,3-5H2,1-2H3 |
InChI Key |
NDDLOLMWYPKKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)N(CC)C(=O)CCl |
Origin of Product |
United States |
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